Bienvenue dans la boutique en ligne BenchChem!

2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine

Lipophilicity Drug-likeness Membrane permeability

2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine (CAS 904813-96-3) is a 2,3,6-trisubstituted imidazo[1,2-a]pyridine heterocycle bearing a benzo[d][1,3]dioxole moiety at C2, bromine at C3, and chlorine at C6. With a molecular formula of C14H8BrClN2O2 and a molecular weight of 351.58 g·mol⁻¹, this compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and preclinical probe synthesis.

Molecular Formula C14H8BrClN2O2
Molecular Weight 351.58 g/mol
CAS No. 904813-96-3
Cat. No. B1284472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine
CAS904813-96-3
Molecular FormulaC14H8BrClN2O2
Molecular Weight351.58 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)Br
InChIInChI=1S/C14H8BrClN2O2/c15-14-13(17-12-4-2-9(16)6-18(12)14)8-1-3-10-11(5-8)20-7-19-10/h1-6H,7H2
InChIKeyRVBKMHKLMGBPDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine (CAS 904813-96-3): Structural and Physicochemical Baseline for Procurement Evaluation


2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine (CAS 904813-96-3) is a 2,3,6-trisubstituted imidazo[1,2-a]pyridine heterocycle bearing a benzo[d][1,3]dioxole moiety at C2, bromine at C3, and chlorine at C6 . With a molecular formula of C14H8BrClN2O2 and a molecular weight of 351.58 g·mol⁻¹, this compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and preclinical probe synthesis . Its defining feature is the presence of two orthogonal halogen handles (C3–Br and C6–Cl), which enable sequential, site-selective cross-coupling functionalization—a capability not offered by mono-halogenated or non-halogenated imidazo[1,2-a]pyridine analogs [1].

Why 2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine Cannot Be Replaced by In-Class Analogs


Imidazo[1,2-a]pyridines constitute a broad chemotype employed across kinase inhibitor and GPCR modulator programs, yet minor substituent variations produce large differences in lipophilicity, polar surface area, and synthetic versatility that directly impact lead optimization and procurement decisions [1]. The target compound uniquely combines a C3 bromine, a C6 chlorine, and a C2 benzo[d][1,3]dioxole group in a single scaffold. In contrast, the closest commercially available analogs lack either the C6 chlorine (CAS 904813-89-4), the C3 bromine (CAS 168837-35-2), or the benzodioxole moiety (CAS 886371-28-4), each deletion altering the calculated logP by ≥0.5 units and removing one orthogonal cross-coupling handle . Generic substitution with a mono-halogenated or non-halogenated imidazo[1,2-a]pyridine therefore forfeits both the dual-functionalization capability and a significant portion of the scaffold’s lipophilic character, risking divergence in structure–activity relationships (SAR) during medicinal chemistry campaigns.

Product-Specific Quantitative Evidence Guide for 2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine


Lipophilicity Advantage (LogP) of the 3-Bromo-6-Chloro Substitution Pattern vs. Mono-Halogenated and Non-Halogenated Comparators

The target compound exhibits a calculated LogP of 4.15, making it 0.66 log-units more lipophilic than the 3-bromo-only analog 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine (LogP 3.49) and 0.21 log-units more lipophilic than the 6-chloro-only analog 2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine (XLogP ~3.9) . Compared to the non-halogenated core 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine (LogP 2.73), the lipophilicity increase is 1.42 log-units . This incremental lipophilicity, driven by the presence of both bromine and chlorine, can enhance passive membrane permeability in cellular assays while preserving a moderate polar surface area (PSA 35.76 Ų) that remains identical to the mono-bromo and non-halogenated analogs .

Lipophilicity Drug-likeness Membrane permeability

Dual Orthogonal Halogen Handles Enable Sequential Cross-Coupling Functionalization Not Possible with Mono-Halogenated Analogs

The target compound bears two chemically distinct halogen substituents: a C3 aryl bromide (suitable for Suzuki, Sonogashira, or Buchwald–Hartwig coupling) and a C6 aryl chloride (less reactive, can be engaged selectively under stronger conditions or via orthogonal catalysis) [1]. Literature precedent confirms that the 6-position chloro substituent on imidazo[1,2-a]pyridines is fully compatible with palladium-catalyzed arylation at the 3-position, allowing sequential installation of two different aryl/heteroaryl groups without protecting-group manipulation [1]. In contrast, the 3-bromo-only analog (CAS 904813-89-4) provides only a single cross-coupling site, and the 3-bromo-6-chloro core without the benzodioxole (CAS 886371-28-4) lacks the aromatic extension that can participate in π-stacking interactions with biological targets.

Synthetic methodology Cross-coupling Building blocks

Physicochemical Property Differentiation: Density, Refractive Index, and Heavy Atom Count vs. Core Scaffold Stripped of Benzodioxole

The target compound has a calculated density of 1.80 g·cm⁻³, a refractive index of 1.745, and contains 20 heavy atoms (C14H8BrClN2O2) . In comparison, the benzodioxole-free core 3-bromo-6-chloroimidazo[1,2-a]pyridine (CAS 886371-28-4) has a density of 1.80–1.84 g·cm⁻³, a lower refractive index of 1.707, and only 11 heavy atoms (C7H4BrClN2), with a substantially lower PSA of 17.30 Ų . The additional benzodioxole moiety in the target compound contributes to a PSA of 35.76 Ų, which falls within the favorable range for oral bioavailability (PSA < 140 Ų, with 60–70 Ų considered optimal for CNS penetration) . The 3-iodo analog (CAS 1426142-83-7) has a higher molecular weight (364.14 vs. 351.58 g·mol⁻¹) due to the heavier halogen, which may be less desirable in lead optimization where lower molecular weight is preferred .

Physicochemical characterization Crystallinity Formulation

Commercially Available Purity Grade and Supplier Certification Enable Reproducible Research Without Further Purification

The target compound is supplied at ≥95% purity by BOC Sciences, a vendor operating GMP-compliant and ISO-certified production facilities, and is also available at NLT 98% purity from MolCore (ISO-certified) . This purity level matches or exceeds the typical 95–98% range offered for the comparator analogs (e.g., 3-bromo-only analog CAS 904813-89-4 at 98% from MolCore; 6-chloro-only analog CAS 168837-35-2 at NLT 98%; 3-bromo-6-chloro core CAS 886371-28-4 at 97% available from multiple vendors) . However, the target compound uniquely combines the benzodioxole, bromine, and chlorine in a single high-purity product, eliminating the need for in-house synthesis and chromatographic purification that would be required if starting from a less substituted intermediate.

Quality control Procurement Reproducibility

Best Research and Industrial Application Scenarios for 2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine


Sequential Diversification in Kinase-Focused Library Synthesis

Medicinal chemistry teams constructing imidazo[1,2-a]pyridine-based kinase inhibitor libraries can exploit the dual orthogonal halogen handles of this compound to install two distinct aromatic groups sequentially. The C3–Br site undergoes rapid Suzuki–Miyaura coupling with aryl boronic acids, while the C6–Cl position can be subsequently functionalized via Buchwald–Hartwig amination or a second Suzuki coupling under more forcing conditions, as supported by the demonstrated compatibility of C6-halo substituents with Pd-catalyzed C3-arylation chemistry [1]. This reduces the number of linear synthetic steps compared to building the same trisubstituted scaffold from a mono-halogenated starting material.

Lead Optimization Campaigns Targeting Membrane-Permeable Chemotypes

The calculated LogP of 4.15 positions this scaffold in the upper range of drug-like lipophilicity, making it suitable for programs targeting intracellular enzymes or receptors where passive membrane permeability is critical for cellular activity [1]. The higher LogP compared to mono-halogenated and non-halogenated analogs (ΔLogP = +0.66 to +1.42) suggests that this scaffold may achieve higher intracellular concentrations in cell-based assays, provided that solubility remains adequate .

Structure–Activity Relationship (SAR) Exploration Around the Benzodioxole Pharmacophore

The benzo[d][1,3]dioxole moiety is a recognized pharmacophore in multiple therapeutic areas (e.g., kinase inhibition, GPCR modulation). By preserving both the benzodioxole and the dual halogen handles, this compound serves as a single high-purity starting material (≥95% from ISO-certified suppliers) for SAR studies that systematically vary the C3 and C6 substituents while keeping the benzodioxole constant, enabling rapid exploration of chemical space without the need for de novo scaffold synthesis .

Quote Request

Request a Quote for 2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.